1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane

Description

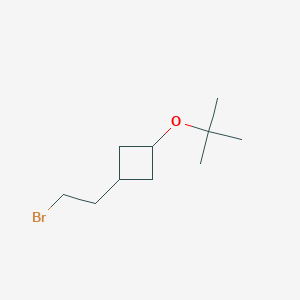

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane is a cyclobutane derivative featuring a bromoethyl (-CH2CH2Br) and tert-butoxy (-O-C(CH3)3) substituent. The bromoethyl group is a reactive alkylating agent, while the bulky tert-butoxy group provides steric hindrance and influences solubility in organic solvents. This compound is likely utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. Its structure combines electrophilic reactivity (via the bromine atom) with steric protection, enabling controlled reactivity in substitution or cross-coupling reactions .

Properties

IUPAC Name |

1-(2-bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMWFZIXAYLEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane typically involves the reaction of cyclobutyl derivatives with bromoethyl and tert-butoxy reagents. One common method is the nucleophilic substitution reaction where a cyclobutyl halide reacts with sodium tert-butoxide and 2-bromoethanol under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium tert-butoxide, potassium tert-butoxide, and other strong bases in aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.

Oxidation: Cyclobutanones or cyclobutanols.

Reduction: Cyclobutanes with reduced side chains.

Scientific Research Applications

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, while the tert-butoxy group can stabilize intermediates through steric and electronic effects. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations:

Bromoethyl (vs. bromomethyl) offers a longer chain for alkylation, enabling coupling with sterically hindered nucleophiles .

Reactivity and Stability :

- Bromoethyl derivatives are more reactive alkylating agents than carbamates (e.g., tert-butyl carbamate in ) or carboxylic acids due to the Br atom’s leaving-group ability .

- Carboxylic acid-containing analogs (e.g., 3-(tert-Butoxy)cyclobutane-1-carboxylic acid) exhibit higher polarity, favoring aqueous solubility and applications in drug formulation .

Applications :

- Bromoethyl/tert-butoxy derivatives are suited for organic synthesis under anhydrous conditions, while fluorophenyl-carboxylic acid analogs () may target receptor-binding sites in pharmaceuticals .

Research Findings and Trends

- Steric vs. Electronic Effects : The tert-butoxy group’s bulkiness in the target compound may reduce ring strain in cyclobutane compared to smaller substituents, as suggested by studies on similar sp³-hybridized systems .

- Synthetic Utility : Bromoethyl cyclobutanes are pivotal in Suzuki-Miyaura couplings, where the tert-butoxy group acts as a directing/protecting group .

- Pharmacological Potential: Fluorophenyl-carboxylic acid derivatives () show higher bioactivity in preliminary assays, but bromoethyl-tert-butoxy compounds are preferred for prodrug strategies due to controlled release via Br substitution .

Biological Activity

1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane is an organic compound with a unique structure that includes a cyclobutane ring, a bromomethyl group, and a tert-butoxy substituent. Its molecular formula is C₁₀H₁₉BrO, and it has garnered interest in various fields of organic chemistry and medicinal research due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₉BrO

- Molecular Weight : Approximately 229.17 g/mol

- Structural Features :

- Cyclobutane ring

- Bromomethyl group (enhances reactivity)

- Tert-butoxy group (provides steric protection)

The presence of the bromomethyl group is significant as it enhances the compound's reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and potentially in biological applications.

Antimicrobial Activity

Research indicates that cyclobutane derivatives can exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown effectiveness against various bacterial strains:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 20-40 | S. aureus |

| Compound B | 40-70 | E. coli |

| Compound C | 8 | Caulobacter crescentus |

| Compound D | 1.4 | MRSA |

These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Activity

Cyclobutane-containing compounds have been explored for their anticancer potential. A review highlighted over 210 cyclobutane derivatives with reported bioactivities, including anticancer effects. The mechanisms often involve interaction with cellular pathways that regulate cell growth and apoptosis. The structural characteristics of these compounds play a crucial role in their biological activity .

Case Studies and Research Findings

-

Synthesis and Evaluation :

- The synthesis of cyclobutane derivatives often involves multi-step processes that enhance their yield and purity. For example, the synthesis of related compounds has been optimized using continuous flow methods to improve efficiency.

- Evaluation of biological activity typically includes in vitro assays against various bacterial strains and cancer cell lines to determine MIC values and IC50 concentrations.

-

Comparative Analysis :

- A comparative study of related compounds indicated that those with halogen substituents (like bromine) generally exhibit higher reactivity than their chloro counterparts, making them more suitable for further functionalization in drug development.

Q & A

Q. What methodologies validate the thermal stability of this compound in high-temperature reactions?

- Answer : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. In situ FT-IR monitors C-Br and C-O bond integrity during heating. Compare with analogs (e.g., tert-butyl esters), where electron-withdrawing groups reduce thermal resilience. Store reaction mixtures under nitrogen to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.